![molecular formula C11H9FN2O2S B1393222 1-(6-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid CAS No. 1283109-69-2](/img/structure/B1393222.png)
1-(6-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Overview
Description
“1-(6-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid” is a chemical compound . It is a solid substance . The IUPAC name for this compound is 1-(4-fluoro-1,3-benzothiazol-2-yl)-3-azetidinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9FN2O2S/c12-7-2-1-3-8-9(7)13-11(17-8)14-4-6(5-14)10(15)16/h1-3,6H,4-5H2,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 252.27 . It is a solid substance . More detailed physical and chemical properties are not available in the current resources.
Scientific Research Applications
Pharmaceutical Research
Benzothiazole derivatives are widely studied for their potential pharmaceutical applications. “1-(6-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid” could be investigated for its efficacy in drug development, particularly as an anti-tubercular compound, as recent studies have highlighted the synthesis of benzothiazole-based anti-tubercular compounds and their activity levels compared to standard drugs .
Green Chemistry
The compound may also be relevant in green chemistry applications. Advances in the synthesis of benzothiazole compounds have been linked to green chemistry principles, focusing on using less harmful substances like carbon dioxide (CO2) as raw materials .
Organic Synthesis
In organic synthesis, this compound could serve as a precursor or intermediate in the creation of more complex molecules. The facile synthetic routes described for related benzoxazole derivatives suggest potential pathways that could be explored with this compound .
properties
IUPAC Name |
1-(6-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2S/c12-7-1-2-8-9(3-7)17-11(13-8)14-4-6(5-14)10(15)16/h1-3,6H,4-5H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJYZJGYDCPZKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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